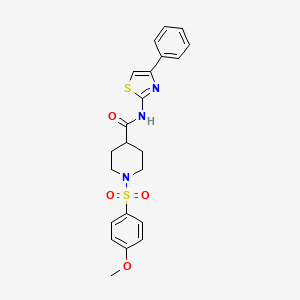

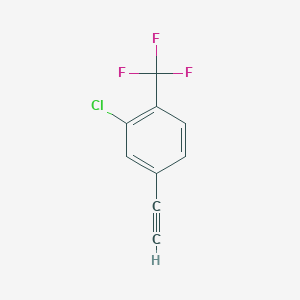

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2229409-91-8 . It has a molecular weight of 204.58 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” is 1S/C9H4ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of “2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” is liquid . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Aggregation-Induced Emission and Explosive Detection

One study focused on the synthesis of a hyperbranched conjugated poly(tetraphenylethene) via the polymerization of tetraphenylethene-containing diyne, which demonstrates a novel phenomenon of aggregation-induced or enhanced emission. This property is exploited for fluorescent photopatterning, optical limiting, and notably, as a fluorescent chemosensor for explosive detection, suggesting its promising application in security and environmental monitoring (Hu et al., 2012).

Chemical Functionality in Porous Materials

Research on molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene with silver triflate demonstrated a pseudohexagonal porous structure adaptable by pendant groups modification. This versatility in chemical functionality and pore size adjustment signifies its potential in catalysis, separation processes, and chemical sensors development, underscoring the structural and functional diversity achievable with components like 2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene (Kiang et al., 1999).

Catalysis and Synthesis Enhancements

Another application highlighted the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride as a potent reagent combination for converting thioglycosides to glycosyl triflates and forming diverse glycosidic linkages. This showcases the compound's role in facilitating complex chemical transformations, offering a robust method for glycosylation, a critical step in the synthesis of various biologically active molecules (Crich and Smith, 2001).

Electrophilic Trifluoromethylation

The catalytic activity of methyltrioxorhenium for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one illustrates the strategic use of 2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene in synthesizing trifluoromethylated compounds. This reaction is pivotal in pharmaceuticals and agrochemicals production, where the introduction of a trifluoromethyl group can significantly alter a molecule's biological activity (Mejía & Togni, 2012).

Electrochromic Materials

Electrochromic metal complex nanosheets synthesized from 1,3,5-tris(4-(2,2':6',2″-terpyridyl)phenyl)benzene or 1,3,5-tris((2,2':6',2″-terpyridyl)ethynyl)benzene and Fe(2+) or Co(2+) offer insights into the development of novel electrochromic devices. These materials change color upon electrical charging, indicating potential for use in smart windows, displays, and low-energy electronic devices. The research demonstrates the compound's utility in constructing nanoscale structures with unique optical and electronic properties (Takada et al., 2015).

Safety and Hazards

The safety information for “2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

特性

IUPAC Name |

2-chloro-4-ethynyl-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRYFQVFAHHWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2881232.png)

![N-(2,6-difluorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2881233.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-3-[2-(1H-indol-3-yl)ethyl]pteridin-4-one](/img/structure/B2881234.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881235.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2881243.png)

![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B2881244.png)

![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)